molecular formula C9H6BrNO B8242807 4-Bromoquinoline 1-oxide

4-Bromoquinoline 1-oxide

Cat. No.: B8242807
M. Wt: 224.05 g/mol
InChI Key: TVKJUZLWHSECDN-UHFFFAOYSA-N
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Description

4-Bromoquinoline 1-oxide is a halogenated derivative of quinoline 1-oxide, characterized by a bromine atom substituted at the 4-position of the quinoline ring. These compounds are metabolically activated via nitroreductases to form reactive intermediates that bind DNA, inducing damage .

Properties

IUPAC Name

4-bromo-1-oxidoquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJUZLWHSECDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline 1-oxide typically involves the bromination of quinoline followed by oxidation. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromoquinoline is then oxidized using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield 4-Bromoquinoline 1-oxide .

Industrial Production Methods: Industrial production of 4-Bromoquinoline 1-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert 4-Bromoquinoline 1-oxide back to 4-bromoquinoline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Bromoquinoline 1-oxide has been explored for its potential biological activities, particularly its antimicrobial and anticancer properties . The compound is noted for its ability to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial effects against a range of pathogens. The presence of the bromine atom enhances the compound's interaction with microbial cell membranes, potentially disrupting their integrity .
  • Anticancer Properties : Research has shown that 4-bromoquinoline 1-oxide can induce apoptosis in cancer cells. It may inhibit key signaling pathways involved in cell proliferation and survival, making it a promising lead compound for cancer therapeutics .

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various electrophilic substitution reactions, particularly nitration and bromination, facilitating the development of novel compounds with enhanced biological activities .

Material Science

In industry, 4-bromoquinoline 1-oxide is utilized in the development of materials with specific electronic and optical properties. Its unique structure contributes to these applications, making it suitable for use in advanced material formulations.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesInduces apoptosis in cancer cells; effective against various pathogens .
Organic SynthesisBuilding block for synthesizing complex heterocyclesFacilitates electrophilic substitution reactions.
Material ScienceDevelopment of materials with electronic and optical propertiesUnique structural properties enhance material performance.

Case Study 1: Anticancer Activity

A study investigated the effects of 4-bromoquinoline 1-oxide on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study, 4-bromoquinoline 1-oxide was tested against various bacterial strains. The compound demonstrated potent antimicrobial activity, inhibiting the growth of resistant strains. The mechanism was attributed to disruption of bacterial cell membrane integrity due to interactions facilitated by the bromine substituent .

Mechanism of Action

The mechanism of action of 4-Bromoquinoline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its binding affinity and the nature of the target. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 4-bromoquinoline 1-oxide and related compounds:

Compound Substituent Position Carcinogenicity DNA Interaction Mechanism Metabolic Pathway
4-Bromoquinoline 1-oxide Br 4 Not reported Potential alkylation or adduct formation via bromine leaving group Likely independent of nitroreductase activation
4-Nitroquinoline 1-oxide (4NQO) NO₂ 4 High Binds DNA after metabolic reduction to 4HAQO Nitroreductase-mediated reduction to 4HAQO
4-Hydroxyaminoquinoline 1-oxide (4HAQO) NHOH 4 High Direct DNA binding via seryl-tRNA synthetase-catalyzed aminoacylation Derived from 4NQO metabolism
4-Aminoquinoline 1-oxide NH₂ 4 Low/None Minimal DNA damage Non-carcinogenic due to lack of reactive intermediates
4-Nitropyridine 1-oxide NO₂ 4 (pyridine) Moderate Induces DNA breaks via oxidative stress Similar to 4NQO but with lower potency

Mechanistic Insights

  • Electron-Withdrawing Effects: The nitro group (NO₂) in 4NQO is strongly electron-withdrawing, facilitating metabolic activation and DNA adduct formation. Bromine (Br), while also electron-withdrawing, lacks the redox activity of nitro groups, likely reducing carcinogenicity .
  • DNA Repair Sensitivity : 4NQO and its derivatives induce DNA damage repaired by nucleotide excision repair (NER) pathways, similar to UV-induced lesions . In contrast, brominated compounds may cause alkylation or crosslinking, which are typically repaired by base excision repair (BER) or mismatch repair (MMR) systems.
  • Mutagenic Spectrum : 4NQO derivatives show specificity for repair-deficient mutants (e.g., E. coli Pol A1 and Rec A), while brominated analogs may exhibit different mutagenic profiles due to alternative DNA interaction mechanisms .

Biological Activity

4-Bromoquinoline 1-oxide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally related to other quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article will explore the biological activity of 4-Bromoquinoline 1-oxide, supported by research findings, data tables, and case studies.

4-Bromoquinoline 1-oxide is characterized by the presence of a bromine atom at the fourth position of the quinoline ring and an N-oxide functional group. These structural features contribute to its unique reactivity and biological activity.

PropertyDescription
Molecular FormulaC9H6BrN2O
Molecular Weight227.06 g/mol
AppearanceLight yellow solid
SolubilitySoluble in organic solvents

The biological activity of 4-Bromoquinoline 1-oxide is attributed to its interaction with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • DNA Interaction : Similar to other quinoline derivatives, it may interact with DNA, leading to the formation of DNA adducts and subsequent cellular damage.
  • Cell Signaling Modulation : It may influence signaling pathways involved in cell survival and apoptosis.

Antimicrobial Properties

Research indicates that 4-Bromoquinoline 1-oxide exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro studies have demonstrated that the compound affects bacterial cell wall synthesis and disrupts membrane integrity, leading to cell death .

Anticancer Activity

The anticancer potential of 4-Bromoquinoline 1-oxide has been explored in several studies. Notably, it has shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through:

  • Activation of caspase pathways
  • Induction of oxidative stress
  • Inhibition of cell cycle progression

A study reported that treatment with 4-Bromoquinoline 1-oxide resulted in a dose-dependent decrease in cell viability in these cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of 4-Bromoquinoline 1-oxide against multidrug-resistant strains of bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of 4-Bromoquinoline 1-oxide led to significant reductions in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound could be further investigated as a therapeutic agent for breast cancer .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
4-Chloroquinoline 1-Oxide Chlorine at position 4Similar antimicrobial properties but less potent
4-Fluoroquinoline 1-Oxide Fluorine at position 4Enhanced solubility; varied biological activities
4-Nitroquinoline 1-Oxide Nitro group at position 4Known for strong carcinogenic properties

Q & A

Q. How can researchers leverage -omics technologies to elucidate the mechanistic pathways of 4-bromoquinoline 1-oxide in disease models?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways (e.g., NF-κB, MAPK) in treated tissues. Validate with CRISPR-Cas9 knockouts (e.g., SLC39A5 in esophageal cancer models) to pinpoint molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.